molecular formula C13H26O5 B1460433 2-Ethylhexyl-D-xylopyranoside CAS No. 185699-11-0

2-Ethylhexyl-D-xylopyranoside

Cat. No. B1460433
CAS RN: 185699-11-0
M. Wt: 262.34 g/mol
InChI Key: ITWPYZSNVHTAGQ-VFIJVLHUSA-N
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Description

2-Ethylhexyl-D-xylopyranoside is a compound with a fascinating blend of properties. It belongs to the class of β-xylopyranosides , which are glycosides containing a xylopyranose motif. D-xylose, the main constituent of hemicelluloses, provides the xylopyranose backbone, and this motif is widely distributed in the plant kingdom. Interestingly, D-xylose is an uncommon carbohydrate in mammalian cells, primarily found in the structures of proteoglycans—a group of macromolecules with crucial biological functions .


Synthesis Analysis

The preparation of β-xylopyranosides involves various routes based on the nature of the glycosidic linkage and the aglycone moiety. Both chemical and enzymatic pathways contribute to their synthesis. Researchers have explored these methods to obtain this compound and related compounds .


Molecular Structure Analysis

The molecular structure of this compound features a xylopyranose ring with an ethylhexyl substituent at the C2 position. The stereochemistry of the glycosidic linkage is crucial for its properties and applications. Detailed spectroscopic techniques, such as NMR and X-ray crystallography, can elucidate its precise structure .


Chemical Reactions Analysis

This compound participates in various chemical reactions. It can serve as an activator in the biosynthesis of glycosaminoglycans (GAGs) and may play a role in enzyme inhibition. Additionally, its surfactant properties make it intriguing for industrial applications .

Scientific Research Applications

Synthesis and Chemical Properties

2-Ethylhexyl-D-xylopyranoside, a derivative of D-xylose, plays a significant role in various scientific research areas due to its unique chemical properties. The synthesis of naphthoxylosides, which involves this compound derivatives, has been explored for their selective antiproliferative effects. The method utilizes solid support synthesis techniques to achieve beta-D-xylopyranosidic compounds with potential applications in medicinal chemistry (Jacobsson & Ellervik, 2002). Moreover, the significance of the β-xylopyranose motif in nature and its applications in generating biomass-derived molecules highlight its potential in sustainable chemical processes (Brusa et al., 2015).

Antioxidative Properties

Research has also identified this compound derivatives as potent antioxidants. Diarylheptanoids, including compounds derived from this compound, have shown significant antioxidative activity, which is beneficial for various applications including health supplements and food preservation (Ponomarenko et al., 2014).

Antifreeze Properties

The synthesis and structural analysis of xylomannan, an antifreeze agent containing this compound structures, demonstrate its unique capability to inhibit ice formation at low temperatures. This property is particularly interesting for applications in cryopreservation and improving the freeze tolerance of materials and biological specimens (Ishiwata et al., 2011).

Surfactant Properties

The synthesis and evaluation of hydrocarbon and fluorocarbon alkyl β-D-xylopyranoside surfactants have unveiled their promising applications as biodegradable surfactants. These compounds, derived from this compound, show potential for use in pharmaceuticals, detergents, agrochemicals, and personal care products due to their high surface activity and low cytotoxicity (Xu et al., 2012).

Biochemical Analysis

Biochemical Properties

2-Ethylhexyl-D-xylopyranoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with various proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, this compound can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in the levels of glycolytic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

(3R,4S,5R)-2-(2-ethylhexoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5/c1-3-5-6-9(4-2)7-17-13-12(16)11(15)10(14)8-18-13/h9-16H,3-8H2,1-2H3/t9?,10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWPYZSNVHTAGQ-VFIJVLHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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